molecular formula C24H17F3N2O4 B2974651 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide CAS No. 861209-40-7

2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide

Cat. No.: B2974651
CAS No.: 861209-40-7
M. Wt: 454.405
InChI Key: QLTGRMJHWWDDKL-UHFFFAOYSA-N
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Description

2-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide (CAS: 861209-40-7) is a synthetic small molecule with a molecular formula of C₂₄H₁₇F₃N₂O₄ and a molecular weight of 454.4 g/mol . Its structure comprises a benzoxazinone core (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl) linked via a carbonyl group to a benzamide scaffold, which is further substituted with a 3-(trifluoromethyl)benzyl group. Predicted physicochemical properties include a density of 1.366 g/cm³, boiling point of 692.2°C, and pKa of 11.92, suggesting moderate lipophilicity and stability under physiological conditions .

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O4/c25-24(26,27)16-5-3-4-14(10-16)12-28-23(32)18-7-2-1-6-17(18)22(31)15-8-9-20-19(11-15)29-21(30)13-33-20/h1-11H,12-13H2,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTGRMJHWWDDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide , often referred to as a benzoxazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzoxazine core : This is a bicyclic structure known for its diverse biological activities.
  • Trifluoromethyl group : Known to enhance lipophilicity and metabolic stability.

Molecular Formula

C19H17F3N2O3C_{19}H_{17}F_{3}N_{2}O_{3}

The biological activity of this compound primarily revolves around its interaction with key molecular targets involved in various cellular processes. Notably, it has been studied for its inhibitory effects on Glycogen Synthase Kinase 3 Beta (GSK-3β) , a crucial enzyme implicated in numerous diseases including cancer and neurodegenerative disorders.

Inhibition of GSK-3β

Research indicates that compounds similar to this benzoxazine derivative can effectively inhibit GSK-3β, leading to:

  • Increased phosphorylation of substrates involved in cell survival.
  • Modulation of pathways associated with neuroprotection and anti-cancer effects.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related derivatives:

Activity Observation Reference
GSK-3β InhibitionIC50 value of 1.6 μM in cell-based assays
Anticancer ActivitySignificant growth inhibition in various cancer cell lines (e.g., MDA-MB-231)
Neuroprotective EffectsEnhanced survival signaling in neuroblastoma cells
Anti-inflammatory PropertiesPotential modulation of inflammatory pathways

Case Studies

  • GSK-3β Inhibition Study
    • A study focused on the compound's ability to inhibit GSK-3β demonstrated effective binding interactions through molecular docking studies. The compound exhibited significant activity in neuroblastoma N2a cells, showing increased levels of phosphorylated GSK-3β Ser9 upon treatment with the compound at a concentration of 12.5 μM .
  • Anticancer Evaluation
    • In vitro studies have shown that derivatives of this compound can inhibit the proliferation of several cancer cell lines including PC-3 (prostate cancer) and MDA-MB-231 (breast cancer), with IC50 values ranging from 7.84 to 16.2 µM. These findings suggest a promising lead for further development into anticancer agents .

Comparison with Similar Compounds

Compound A : N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS: Not provided)

  • Core Structure : 2,3-Dihydro-1,4-benzodioxine (two oxygen atoms in a six-membered ring) linked to a tetrahydrobenzothiophene (sulfur-containing bicyclic system).
  • Substituents: Cyano (-CN) and methyl (-CH₃) groups on the tetrahydrobenzothiophene ring.
  • Molecular Weight: Estimated to be lower than the target compound due to the absence of a trifluoromethyl group and benzoxazinone core.
  • The cyano group may confer different electronic effects compared to -CF₃, influencing solubility and receptor interactions .

Compound B : N-[3-(Butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS: 328959-92-8)

  • Core Structure: 2,3-Dihydro-1,4-benzodioxine linked to a phenyl group substituted with a butyrylamino (-NHCOC₃H₇) moiety.
  • Substituents: Butyrylamino group introduces a flexible aliphatic chain, enhancing hydrophobicity.
  • Key Differences: The butyrylamino group may increase membrane permeability but reduce metabolic stability compared to -CF₃.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Core Heterocycle Benzoxazinone (O, N) Benzodioxine (O), Benzothiophene (S) Benzodioxine (O)
Key Substituent -CF₃ -CN, -CH₃ -NHCOC₃H₇
Molecular Weight 454.4 g/mol ~400–420 g/mol (estimated) ~350–370 g/mol (estimated)
Predicted logP 3.8 (estimated) ~3.2 (due to -CN) ~2.5 (due to -NHCOC₃H₇)
Metabolic Stability High (due to -CF₃) Moderate (-CN may undergo hydrolysis) Low (aliphatic chain prone to oxidation)

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